Perindopril arginine

Description

Properties

IUPAC Name |

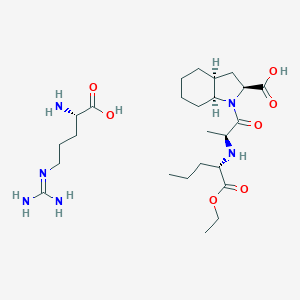

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Endothelial Protective Effects of Perindopril Arginine: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro mechanisms by which perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, exerts its beneficial effects on endothelial function. The endothelium, a critical regulator of vascular homeostasis, is often compromised in cardiovascular diseases. Understanding how pharmacological agents like perindopril arginine directly impact endothelial cells at a molecular and functional level is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of key in vitro findings, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Findings: Quantitative Impact of this compound on Endothelial Cells

The in vitro efficacy of this compound in improving endothelial function has been quantified across several key parameters. The following tables summarize the significant changes observed in endothelial cells upon treatment with perindopril.

Table 1: Effects of this compound on Endothelial Function Markers In Vitro

| Parameter | Cell Type | Treatment | Result | Reference |

| eNOS Protein Expression | HUVEC | Perindopril | ▲ 19% increase | [1][2] |

| eNOS Activity | HUVEC | Perindopril | ▲ 27% increase | [1][2] |

| Nitrite (B80452)/Nitrate Levels (NO production) | HUVEC | Perindopril | ▲ Significant increase (P < 0.05) | [1][2] |

| Angiotensin II Levels | HUVEC | Perindopril | ▼ Significant reduction (P < 0.05) | [1][2] |

| Bradykinin (B550075) Levels | HUVEC | Perindopril | ▲ Significant increase (P < 0.05) | [1][2] |

HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: Effects of this compound on Endothelial Cell Apoptosis and Adhesion Molecules In Vitro

| Parameter | Cell Type | Treatment | Result | Reference |

| Apoptosis Rate | HUVEC | Perindopril | ▼ 31% reduction (P < 0.05) | [1][2] |

| VEGF mRNA Expression | BNL-HCC | Perindoprilat | ▼ Significant inhibition | [3] |

| Endothelial Cell Tubule Formation | In vitro model | Perindoprilat | ▼ Suppression | [3] |

BNL-HCC: Murine Hepatocellular Carcinoma Cell Line (used in an angiogenesis study)

Key Signaling Pathways Modulated by this compound

This compound's effects on endothelial function are primarily mediated through two interconnected signaling pathways: the inhibition of the Renin-Angiotensin System (RAS) and the potentiation of the Kallikrein-Kinin System (KKS).

Inhibition of Angiotensin II Formation and Signaling

Perindopril, through its active metabolite perindoprilat, inhibits ACE, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule. This reduction in angiotensin II alleviates its detrimental effects on the endothelium.

Figure 1. Perindopril's inhibition of the renin-angiotensin system.

Potentiation of Bradykinin Signaling

By inhibiting ACE, perindopril also prevents the degradation of bradykinin, a vasodilator peptide.[4] Increased bradykinin levels lead to the activation of bradykinin B2 receptors on endothelial cells, stimulating the production of nitric oxide (NO) and other vasodilatory factors.[5][6]

Figure 2. Perindopril's potentiation of the kallikrein-kinin system.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro studies of endothelial function.

-

Culture Medium: Endothelial Cell Growth Medium supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.

-

Principle: A colorimetric assay based on the Griess reaction.

-

Procedure:

-

Plate HUVECs in 96-well plates and allow them to adhere.

-

Treat cells with this compound at desired concentrations for the specified duration.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Figure 3. Experimental workflow for the Griess assay.

eNOS Activity Assay

This assay measures the enzymatic activity of eNOS by quantifying the conversion of L-arginine to L-citrulline.

-

Principle: Radiometric assay tracking the conversion of [³H]L-arginine to [³H]L-citrulline.

-

Procedure:

-

Lyse treated HUVECs to obtain cell homogenates.

-

Incubate the cell lysate with a reaction mixture containing [³H]L-arginine, NADPH, and other cofactors.

-

Stop the reaction and separate [³H]L-citrulline from unreacted [³H]L-arginine using ion-exchange chromatography.

-

Quantify the amount of [³H]L-citrulline using a scintillation counter.

-

eNOS activity is expressed as pmol of L-citrulline formed per mg of protein per minute.

-

Western Blot for eNOS Protein Expression

This technique is used to detect and quantify the amount of eNOS protein in cell lysates.

-

Procedure:

-

Lyse HUVECs and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for eNOS.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

-

Endothelial Cell Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat HUVECs with this compound.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of a quantitative RT-pCR for detection of vascular cell adhesion molecule-1 transcripts in endothelial cells after stimulation with advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Impact of Perindopril Arginine on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, is widely recognized for its therapeutic effects in cardiovascular diseases. Its arginine salt, perindopril arginine, offers enhanced stability. Beyond its primary role in blood pressure regulation, perindopril exerts significant antioxidant effects by modulating the production of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms by which this compound influences ROS generation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways. The evidence presented underscores the pleiotropic benefits of perindopril in mitigating oxidative stress, a key pathological factor in cardiovascular and related diseases.

Core Mechanisms of Action

This compound's impact on ROS production is multifactorial, primarily revolving around its inhibition of the renin-angiotensin system (RAS) and its potentiation of the bradykinin-nitric oxide pathway.

1.1. Inhibition of the Renin-Angiotensin System and NADPH Oxidase:

Perindopril inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent pro-oxidant that stimulates ROS production, primarily through the activation of NADPH oxidase (Nox) enzymes in various tissues, including the vasculature and the heart. By reducing angiotensin II levels, perindopril attenuates NADPH oxidase activity, leading to a significant decrease in superoxide (B77818) (O₂⁻) production.[1][2]

1.2. Potentiation of the Bradykinin-Nitric Oxide Pathway:

ACE is also responsible for the degradation of bradykinin, a vasodilator peptide. By inhibiting ACE, perindopril increases the bioavailability of bradykinin.[2] Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[3][4] This results in increased production of nitric oxide (NO), a molecule with potent vasodilatory and antioxidant properties. NO can directly scavenge superoxide radicals, thereby reducing oxidative stress.

Quantitative Data on this compound's Impact on ROS and Related Biomarkers

The antioxidant effects of perindopril have been quantified in numerous studies. The following tables summarize key findings on its impact on angiotensin II levels, markers of oxidative stress, and antioxidant enzyme activity.

| Table 1: Effect of Perindopril on Angiotensin II Levels | ||

| Study Population/Model | Perindopril Dosage | Reduction in Angiotensin II Levels |

| Patients with Coronary Heart Disease | 4 mg/day for up to 5 weeks | 57% reduction in plasma angiotensin II to angiotensin I ratio[2] |

| Patients with Heart Failure | 4 mg/day | Significant suppression of cardiac angiotensin II production[5] |

| Table 2: Effect of Perindopril on Markers of Oxidative Stress | |||

| Marker | Study Population/Model | Perindopril Dosage | Observed Effect |

| Malondialdehyde (MDA) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Dose-dependent reduction in intestinal MDA levels[6] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Rats with sepsis-induced myocardial dysfunction | 2 mg/kg | Significant decrease in heart tissue TBARS levels[7] |

| Reactive Oxygen Species (ROS) | Rats with isoproterenol-induced cardiomyopathy | Not specified | Markedly reduced myocardial ROS production[1] |

| Table 3: Effect of Perindopril on Antioxidant Enzyme Activity and eNOS Expression | |||

| Enzyme/Protein | Study Population/Model | Perindopril Dosage | Observed Effect |

| Superoxide Dismutase (SOD) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Boosted intestinal SOD activity[6] |

| Glutathione (GSH) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Boosted intestinal GSH levels[6] |

| Endothelial Nitric Oxide Synthase (eNOS) | Patients with Coronary Artery Disease | 8 mg/day for 1 year | 19% increase in protein expression and 27% increase in activity[8] |

| Endothelial Nitric Oxide Synthase (eNOS) | Patients with Coronary Heart Disease | 4 mg/day for up to 5 weeks | Apparent increase in eNOS expression[2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of ROS production.

Figure 1: Perindopril's inhibition of the Angiotensin II pathway and subsequent reduction in ROS production.

Figure 2: Perindopril's potentiation of the Bradykinin-eNOS pathway, leading to increased NO production.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.[9]

Materials:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT) solution (2% in ethanol)

-

MDA standard (1,1,3,3-Tetramethoxypropane)

-

Microplate reader

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of BHT solution to prevent further oxidation.

-

Protein Precipitation: Add 200 µL of ice-cold 10% TCA to each tube. Vortex and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge the samples at 2,200 x g for 15 minutes at 4°C.

-

Reaction: Carefully transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.

-

Incubation: Incubate the tubes in a boiling water bath (95-100°C) for 15 minutes.

-

Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a microplate reader.

-

Quantification: Calculate the MDA concentration using a standard curve prepared from the MDA standard.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan (B1609692) dye. SOD activity is measured by its ability to inhibit this reaction.[4][10]

Materials:

-

SOD Assay Kit (containing WST-1, enzyme working solution, and dilution buffer)

-

Microplate reader

-

Tissue homogenate or cell lysate samples

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Centrifuge to remove debris. Dilute samples as necessary with the provided dilution buffer.

-

Assay Reaction: In a 96-well plate, add 20 µL of the sample or SOD standard to each well.

-

Add 200 µL of WST working solution to each well.

-

Initiate the reaction by adding 20 µL of the enzyme working solution (e.g., xanthine (B1682287) oxidase) to each well, except for the blank.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the SOD activity as the percentage of inhibition of the WST-1 reduction rate. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

Measurement of NADPH Oxidase Activity using Lucigenin (B191737) Chemiluminescence

Principle: This assay measures the superoxide production by NADPH oxidase. Lucigenin acts as a chemiluminescent probe that emits light upon reaction with superoxide.[11]

Materials:

-

Lucigenin solution

-

NADPH

-

Tissue homogenates (e.g., vascular tissue)

-

Luminometer or microplate reader with chemiluminescence detection

-

Physiological salt solution (e.g., Krebs-HEPES buffer)

Procedure:

-

Tissue Preparation: Freshly isolated tissues are homogenized in an ice-cold lysis buffer.

-

Assay Setup: In a 96-well white plate, add the tissue homogenate to each well.

-

Add the lucigenin solution to a final concentration of 5 µM.

-

Baseline Measurement: Measure the baseline chemiluminescence for a few minutes.

-

Reaction Initiation: Add NADPH to a final concentration of 100 µM to initiate the reaction.

-

Measurement: Immediately begin measuring the chemiluminescence signal over time using a luminometer.

-

Data Analysis: The rate of superoxide production is proportional to the increase in chemiluminescence and is typically expressed as relative light units (RLU) per milligram of protein per minute.

Quantification of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA is used to quantify angiotensin II levels in plasma or serum. In this assay, angiotensin II in the sample competes with a labeled angiotensin II for binding to a limited number of antibodies coated on the microplate.[1]

Materials:

-

Angiotensin II ELISA kit (containing pre-coated microplate, detection antibody, standards, and buffers)

-

Microplate reader

-

Plasma or serum samples

Procedure:

-

Sample and Standard Preparation: Prepare a series of angiotensin II standards and dilute the plasma/serum samples according to the kit instructions.

-

Assay: Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.

-

Immediately add 50 µL of the biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate for 45-60 minutes at 37°C.

-

Washing: Aspirate the liquid and wash the wells three times with the provided wash buffer.

-

Conjugate Addition: Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

-

Washing: Repeat the wash step five times.

-

Substrate Reaction: Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: The concentration of angiotensin II in the samples is inversely proportional to the absorbance and is determined from the standard curve.

Western Blot Analysis of eNOS and Phosphorylated eNOS (p-eNOS)

Principle: This technique is used to detect and quantify the expression levels of total eNOS and its activated (phosphorylated) form in cell or tissue lysates.

Materials:

-

Primary antibodies (anti-eNOS and anti-p-eNOS)

-

HRP-conjugated secondary antibody

-

Protein lysis buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse endothelial cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-eNOS or anti-p-eNOS) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-eNOS signal to the total eNOS signal to determine the extent of eNOS activation.

Conclusion

This compound effectively mitigates oxidative stress by targeting key pathways involved in the production of reactive oxygen species. Its dual action of inhibiting the pro-oxidant angiotensin II pathway and potentiating the antioxidant bradykinin-nitric oxide pathway provides a robust mechanism for improving endothelial function and reducing ROS-mediated cellular damage. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the antioxidant properties of perindopril and other cardiovascular therapies. Further research into the nuanced molecular interactions and long-term clinical outcomes of perindopril's impact on oxidative stress will continue to enhance our understanding and application of this important therapeutic agent.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. nwlifescience.com [nwlifescience.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. mmpc.org [mmpc.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Perindopril Arginine and the Bradykinin Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the angiotensin-converting enzyme (ACE) inhibitor, perindopril (B612348) arginine, and the bradykinin (B550075) signaling pathway. Perindopril, a prodrug, is metabolized in the liver to its active form, perindoprilat (B1679611), a potent inhibitor of ACE.[1] By inhibiting ACE, perindoprilat not only curtails the production of the vasoconstrictor angiotensin II but also prevents the degradation of the vasodilator bradykinin, leading to its accumulation.[2][3] This dual action underlies both the therapeutic antihypertensive effects and some of the characteristic side effects of ACE inhibitors. This guide provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of perindoprilat with ACE and the downstream effects on the bradykinin and nitric oxide signaling pathways.

| Parameter | Value | Species/Matrix | Method | Reference |

| Association Constant (Ka) | 2.8 x 10⁹ M⁻¹ | Human Serum | Equilibrium Dialysis | [4] |

| Dissociation Constant (Kd) | ~0.36 nM (Calculated from Ka) | Human Serum | Equilibrium Dialysis | [4] |

| IC₅₀ | ~2.9 nM | Human Serum (Severe Renal Failure) | Not Specified | [4] |

| IC₅₀ | ~4.7 nM | Human Serum (Moderate Renal Failure) | Not Specified | [4] |

| Plasma ACE Reduction | ~70% | Human Patients | In vivo study | [5][6] |

| Plasma Ang II:Ang I Ratio Reduction | ~57% | Human Patients | In vivo study | [5][6] |

| Vascular ACE Reduction | ~35% (in endothelium and adventitia) | Human Patients | In vitro autoradiography | [5][6] |

Table 1: Perindoprilat-ACE Interaction and In Vivo Efficacy. This table presents the binding affinity and inhibitory concentration of perindoprilat for angiotensin-converting enzyme, along with observed reductions in ACE activity and angiotensin II levels in human subjects.

| Parameter | Observation | Species/Matrix | Method | Reference |

| eNOS Expression | Increased in endothelium | Human Patients | Immunocytochemistry | [5][7] |

| iNOS Expression | Increased in vascular smooth muscle cells | Human Patients | Immunocytochemistry | [5][7] |

| Bradykinin B2 Receptor Agonist EC₅₀ (Bradykinin) | 2.18 x 10⁻⁹ M | Human Cell Line | Calcium Flux Assay | [8] |

Table 2: Effects of Perindopril and Bradykinin on Downstream Signaling. This table highlights the impact of perindopril treatment on the expression of nitric oxide synthase isoforms and provides the effective concentration for bradykinin-induced B2 receptor activation.

Signaling Pathways and Mechanism of Action

Perindopril's therapeutic effects are intrinsically linked to its influence on the bradykinin signaling pathway. By inhibiting ACE (also known as kininase II), perindopril prevents the breakdown of bradykinin.[3] Elevated bradykinin levels lead to the activation of bradykinin B2 receptors, which are constitutively expressed in various tissues, including endothelial cells.[2][9]

Activation of the B2 receptor, a G-protein coupled receptor (GPCR), triggers two primary signaling cascades through its coupling with Gαq and Gαi proteins.[9] The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[9] The increase in intracellular calcium stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator. Concurrently, the Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9]

Figure 1: Mechanism of Action of this compound. This diagram illustrates how perindoprilat inhibits ACE, leading to decreased angiotensin II and increased bradykinin, ultimately promoting vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the bradykinin signaling pathway.

Spectrophotometric ACE Inhibition Assay

This assay quantifies the inhibitory effect of perindoprilat on ACE activity by measuring the enzymatic cleavage of a synthetic substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Perindoprilat

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

Assay Buffer: 100 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the assay buffer.

-

Create serial dilutions of perindoprilat in the assay buffer to determine the IC₅₀ value.

-

Prepare a solution of HHL in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, mix a defined volume of the ACE solution with an equal volume of either the perindoprilat dilution or buffer (for the control).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a volume of 1 M HCl.

-

Extract the product, hippuric acid, by adding ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

-

Measurement:

-

Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in the assay buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each perindoprilat concentration.

-

Plot the percentage of inhibition against the logarithm of the perindoprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

-

Quantification of Bradykinin in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of bradykinin levels in plasma samples.

Materials:

-

Human plasma collected in EDTA tubes containing protease inhibitors

-

Bradykinin standard

-

Stable isotope-labeled bradykinin internal standard (IS)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Protocol:

-

Sample Collection and Preparation:

-

Collect blood in tubes containing EDTA and a cocktail of protease inhibitors to prevent ex vivo bradykinin formation.

-

Centrifuge to obtain plasma and store at -80°C until analysis.

-

Thaw plasma samples on ice.

-

Spike samples with the internal standard.

-

Pre-treat plasma with a basic solution to facilitate bradykinin retention during SPE.[10]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's protocol.

-

Load the pre-treated plasma samples onto the cartridges.

-

Wash the cartridges with appropriate solutions to remove interferences (e.g., a solution containing 10% acetonitrile).[10]

-

Elute bradykinin from the cartridges using an appropriate elution solvent.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

-

Detect and quantify bradykinin and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for bradykinin (3+) is m/z 354.18, and a common fragment for quantification is m/z 419.18.[11]

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of bradykinin to the internal standard against the concentration of the bradykinin standards.

-

Determine the concentration of bradykinin in the plasma samples by interpolating their peak area ratios from the standard curve.

-

Bradykinin B2 Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of compounds for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the human Bradykinin B2 receptor

-

Radioligand: [³H]-Bradykinin

-

Non-labeled competitor compound (e.g., Anatibant or unlabeled bradykinin)

-

Binding Buffer (e.g., 25 mM TES, 1 mM DTT, 1 mg/ml BSA, pH 6.8)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the binding buffer, cell membranes, and [³H]-Bradykinin at a concentration near its Kd.

-

For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled bradykinin.

-

For competition binding, add serial dilutions of the test compound (e.g., perindoprilat, to test for off-target effects, or a known B2 antagonist as a control).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Measurement:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value of the test compound.[9]

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for investigating the effects of this compound on the bradykinin signaling pathway.

Figure 2: Experimental Workflow. This flowchart provides a structured approach for investigating the impact of this compound on the bradykinin signaling pathway, from initial in vitro characterization to in vivo validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of bradykinin in mediating vascular effects of angiotensin-converting enzyme inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

Perindopril Arginine's Role in Modulating Nitric Oxide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in cardiovascular therapeutics, not only by modulating the renin-angiotensin system but also by significantly influencing the nitric oxide synthase (NOS) pathways. This guide provides a comprehensive technical overview of the mechanisms by which perindopril arginine modulates the activity and expression of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). Through the inhibition of ACE, perindopril increases the bioavailability of bradykinin (B550075), a potent stimulator of eNOS activity via the B2 receptor, leading to enhanced nitric oxide (NO) production. This is primarily mediated through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. Furthermore, studies indicate that perindopril treatment is associated with an upregulation of both eNOS and iNOS expression in vascular tissues. This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Intersection of the Renin-Angiotensin System and Nitric Oxide Signaling

The vascular endothelium is a critical regulator of cardiovascular homeostasis, with nitric oxide (NO) being a key signaling molecule in this process. Produced by nitric oxide synthase (NOS) enzymes, NO is a potent vasodilator, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall. There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). The endothelial isoform, eNOS, is constitutively expressed in endothelial cells and is a primary source of vascular NO.

The renin-angiotensin system (RAS) is a hormonal cascade that regulates blood pressure and fluid balance. A key effector molecule of this system, angiotensin II, promotes vasoconstriction and has pro-inflammatory and pro-thrombotic effects, many of which are counteracted by the actions of NO. Angiotensin-converting enzyme (ACE) inhibitors, such as perindopril, are cornerstone therapies for hypertension and heart failure. Their primary mechanism of action is the inhibition of ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II.

However, the beneficial effects of ACE inhibitors extend beyond the mere reduction of angiotensin II levels. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, perindopril increases the local concentration of bradykinin, which in turn stimulates eNOS to produce more NO. This dual action of reducing a vasoconstrictor and potentiating a vasodilator pathway makes perindopril a particularly effective agent in improving endothelial function.

Modulation of Endothelial Nitric Oxide Synthase (eNOS)

Perindopril enhances eNOS activity and expression through a multi-faceted mechanism, primarily driven by the potentiation of bradykinin signaling.

The Bradykinin-B2 Receptor-eNOS Activation Pathway

The increased bioavailability of bradykinin due to ACE inhibition is central to perindopril's effect on eNOS. Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of eNOS.[1] This process involves the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then phosphorylates eNOS at its serine 1177 residue, a key step in increasing its enzymatic activity and subsequent NO production.[2][3]

References

Cellular Uptake and Transport Mechanisms of Perindopril Arginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril (B612348) arginine is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] It is a prodrug that undergoes hydrolysis in the liver to its active metabolite, perindoprilat (B1679611), which is responsible for the therapeutic effects.[3][4] Perindopril arginine is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, characterized by high solubility and low permeability.[5] The low permeability suggests that its absorption and disposition are significantly influenced by cellular transport mechanisms. This guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound and its active metabolite, perindoprilat.

Physicochemical and Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately one hour.[5] The absolute oral bioavailability of perindopril is about 75%, while the bioavailability of its active metabolite, perindoprilat, is approximately 25%.[5] Perindoprilat is detectable in plasma within 30 minutes, with peak concentrations achieved between 3 to 7 hours.[5]

| Parameter | This compound | Perindoprilat | Reference |

| Time to Peak Plasma Concentration (tmax) | ~1 hour | 3 - 7 hours | [5] |

| Absolute Bioavailability | ~75% | ~25% | [5] |

| Plasma Half-life (t1/2) | 0.8 - 1.0 hours | 5 - 11 hours | [5] |

Cellular Transport Mechanisms

The transport of this compound and perindoprilat across cellular membranes is a complex process involving both passive diffusion and carrier-mediated transport. Due to its low intrinsic permeability, the role of transporters is crucial for its absorption and elimination.

Intestinal Absorption

The intestinal epithelium is the primary site for the absorption of orally administered drugs. Studies using Caco-2 cell monolayers, a well-established in vitro model of the human intestinal barrier, have shown that this compound has poor permeability.[6][7] This suggests that its transport is not solely dependent on passive diffusion and likely involves membrane transporters.

3.1.1 Passive Diffusion

Studies using artificial phospholipid membranes (PermeaPad) have demonstrated that this compound can undergo passive diffusion. However, its permeability is significantly lower compared to highly permeable compounds, which is attributed to its high molecular weight and ionization at physiological pH.[6]

3.1.2 Carrier-Mediated Transport

Several transporter families are expressed in the intestinal epithelium and may be involved in the uptake of perindopril and perindoprilat.

-

Peptide Transporters (PEPT1 and PEPT2): The role of PEPT1 and PEPT2 in the transport of ACE inhibitors is a subject of ongoing investigation with some conflicting reports. Some studies suggest that perindopril and perindoprilat have a medium to low affinity for these transporters.[8][9] Inhibition studies have shown that perindopril can inhibit the uptake of the PEPT1 substrate Gly-Sar, with reported Ki values that indicate a weak to moderate interaction.

-

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): It has been suggested that members of the organic anion-transporting family (SLC21 and SLC22) may be involved in the membrane transport of ACE inhibitors.[6] While direct evidence for perindoprilat is limited, studies on the structurally similar ACE inhibitor metabolite, enalaprilat, have shown that it is a substrate for OAT3 and to a lesser extent, OAT1. This suggests that OATs could play a role in the intestinal absorption and subsequent renal elimination of perindoprilat.

Renal Excretion

The kidneys are the primary route of elimination for perindoprilat.[4] This process involves glomerular filtration and active tubular secretion, the latter being mediated by transporters in the proximal tubule cells.

-

Organic Anion Transporters (OATs): OAT1 and OAT3 are key transporters located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of organic anions from the blood into the tubular cells for subsequent secretion into the urine. Given that the active metabolites of other ACE inhibitors are substrates for OATs, it is highly probable that perindoprilat is also transported by these proteins.

-

Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), are located on the apical membrane of renal proximal tubule cells and mediate the excretion of drugs into the urine. While direct studies on perindoprilat are lacking, these transporters are known to handle a broad range of substrates and could potentially be involved in its renal efflux.

Quantitative Data on Transport

The following tables summarize the available quantitative data on the permeability and transporter interactions of this compound and related compounds.

| Compound | Cell Line/System | Apparent Permeability Coefficient (Papp) (cm/s) | Concentration | Reference |

| This compound | Caco-2 | 1.94 x 10⁻⁶ | 2.0 mg/mL | [6] |

| This compound | Caco-2 | 0.72 x 10⁻⁶ | 1.0 mg/mL | [6] |

| This compound | PermeaPad (pH 6.8) | 43.9 x 10⁻⁶ | 2.0 mg/mL | [6] |

| This compound | PermeaPad (pH 7.4) | 35.7 x 10⁻⁶ | 1.0 mg/mL | [6] |

| ACE Inhibitor | Transporter | Ki (mM) for Gly-Sar Uptake Inhibition | Reference |

| Perindopril | PEPT1 (Caco-2 cells) | > 5 | [8][9] |

| Perindoprilat | PEPT1 (Caco-2 cells) | > 5 | [8][9] |

| Perindopril | PEPT2 (SKPT cells) | > 1 | [8][9] |

| Perindoprilat | PEPT2 (SKPT cells) | 0.1 - 1 | [8][9] |

| Compound | Transporter | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Enalaprilat | hOAT1 | 148.8 ± 25.7 | 102.8 ± 7.9 | Enalaprilat data is used as a proxy due to lack of direct perindoprilat data. |

| Enalaprilat | hOAT3 | 38.6 ± 6.9 | 165.7 ± 9.8 | Enalaprilat data is used as a proxy due to lack of direct perindoprilat data. |

Signaling Pathways

While specific signaling pathways that directly regulate the transporters of this compound and perindoprilat have not been extensively studied, research on the regulation of OATs and OATPs provides potential mechanisms.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): The activity of OATs can be modulated by phosphorylation through PKC and PKA signaling pathways. Activation of these kinases can lead to changes in transporter trafficking and activity.

-

Janus Tyrosine Kinase 2 (JAK2): Inhibition of the JAK2 signaling pathway has been shown to affect OAT3 expression and activity.

-

ACE Inhibition and Insulin (B600854) Signaling: ACE inhibitors have been shown to upregulate components of the insulin signaling pathway, which in turn can influence glucose transport. While a direct link to perindoprilat transporters has not been established, this highlights a potential area for further investigation.

-

Perindopril and Inflammatory Signaling: Perindopril has been shown to suppress inflammatory signaling pathways such as NF-κB and JAK-1/STAT3 in the context of cadmium-induced nephrotoxicity. These pathways are known to regulate the expression of various proteins, potentially including drug transporters.

Below is a conceptual diagram illustrating potential regulatory pathways for an organic anion transporter.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the cellular uptake and transport of this compound.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.

6.1.1 Cell Culture

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 300 Ω·cm²) indicates a confluent and tight monolayer.

6.1.2 Permeability Experiment

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).

-

The test compound (this compound) is dissolved in the transport buffer at the desired concentration and added to the apical (A) or basolateral (B) chamber.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

6.1.3 Data Analysis The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (μg/mL).

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Vesicular Transport Assay

This assay is used to directly measure the transport of a compound by specific uptake (SLC) or efflux (ABC) transporters expressed in membrane vesicles.

6.2.1 Vesicle Preparation

-

HEK293 cells are transfected to overexpress the transporter of interest (e.g., OAT1, OAT3, P-gp, MRP2).

-

Membrane vesicles are prepared from these cells by homogenization and differential centrifugation.

6.2.2 Transport Experiment

-

The membrane vesicles are pre-incubated with a buffer.

-

The transport reaction is initiated by adding the radiolabeled test compound (or a fluorescent substrate) and either ATP (for ABC transporters) or an appropriate ion gradient (for SLC transporters). A control reaction is run with AMP instead of ATP for ABC transporters.

-

The reaction is stopped at various time points by adding an ice-cold stop solution and rapid filtration through a filter membrane to separate the vesicles from the incubation medium.

-

The amount of radioactivity or fluorescence retained on the filter (representing the compound transported into the vesicles) is measured.

6.2.3 Data Analysis

-

The ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial uptake rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

For inhibition studies, the IC₅₀ value is determined by measuring the transport of a known substrate in the presence of varying concentrations of the inhibitor (perindopril or perindoprilat). The Ki value can then be calculated.

Conclusion

The cellular uptake and transport of this compound and its active metabolite, perindoprilat, are critical determinants of its pharmacokinetic profile and therapeutic efficacy. While it is established that this compound has low passive permeability, suggesting a significant role for membrane transporters, the specific transporters involved and their quantitative contribution are not yet fully elucidated. Evidence from studies on other ACE inhibitors strongly suggests the involvement of OATs, particularly OAT3, in the renal secretion of perindoprilat. The role of intestinal transporters like PEPT1, PEPT2, and OATPs in the absorption of this compound requires further investigation. Future research should focus on definitively identifying the transporters for perindopril and perindoprilat, quantifying their transport kinetics, and elucidating the signaling pathways that regulate their activity. This knowledge will be invaluable for optimizing drug delivery, predicting drug-drug interactions, and personalizing therapy with this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cell4pharma.com [cell4pharma.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Perindopril Arginine's Attenuation of Cardiac Fibroblast Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a hallmark of pathological cardiac remodeling and heart failure. The renin-angiotensin-aldosterone system (RAAS), and specifically its primary effector peptide Angiotensin II (Ang II), is a critical driver of this process. Perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, effectively mitigates cardiac fibrosis. This technical guide provides an in-depth analysis of the mechanisms by which perindopril arginine inhibits cardiac fibroblast proliferation. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for assessing cardiac fibroblast proliferation, and visualizations of the key signaling pathways involved. While direct in vitro dose-response data for this compound on cardiac fibroblast proliferation is not extensively available in the public domain, this paper synthesizes related data and established mechanisms to provide a comprehensive overview for research and drug development professionals.

Introduction: The Role of Cardiac Fibroblasts in Cardiac Remodeling

Cardiac fibroblasts are the most abundant cell type in the heart and are crucial for maintaining the structural integrity of the myocardium. In response to cardiac injury, such as myocardial infarction or pressure overload, quiescent fibroblasts differentiate into activated, proliferative myofibroblasts. This activation is a key component of the cardiac remodeling process. While initially a reparative response, sustained proliferation and activity of cardiac fibroblasts lead to excessive ECM deposition, resulting in cardiac fibrosis, increased stiffness, and ultimately, heart failure.

Angiotensin II: A Potent Stimulator of Cardiac Fibroblast Proliferation

Angiotensin II (Ang II) is a key pro-fibrotic molecule that directly stimulates cardiac fibroblast proliferation.[1] It exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[2] Binding of Ang II to AT1R on cardiac fibroblasts initiates a cascade of intracellular signaling events that promote cell cycle entry and proliferation. In vitro studies have consistently demonstrated the potent pro-proliferative effect of Ang II on cardiac fibroblasts.

Quantitative Data on Angiotensin II-Induced Cardiac Fibroblast Proliferation

The following table summarizes quantitative data from studies investigating the effect of Angiotensin II on cardiac fibroblast proliferation.

| Parameter | Cell Type | Angiotensin II Concentration | Observed Effect | Assay Method | Reference |

| Cell Viability | Neonatal Rat Cardiac Fibroblasts | 50 nM | ~1.45-fold increase | CCK-8 Assay | [3] |

| Cell Proliferation | Adult Rat Cardiac Fibroblasts | 100 nM | Stimulation of DNA synthesis | BrdU Incorporation | [4] |

| Cell Proliferation | Adult Mouse Cardiac Fibroblasts | Not Specified | Increased proliferation | In vivo BrdU labeling |

This compound: Mechanism of Action in Inhibiting Cardiac Fibroblast Proliferation

Perindopril is a pro-drug that is metabolized in vivo to its active form, perindoprilat (B1679611). Perindoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), the enzyme responsible for the conversion of Angiotensin I to the active Angiotensin II. By blocking the production of Angiotensin II, perindoprilat effectively reduces the stimulation of AT1R on cardiac fibroblasts, thereby inhibiting their proliferation.

While direct in vitro quantitative data on the dose-dependent inhibition of Ang II-induced cardiac fibroblast proliferation by this compound or perindoprilat is limited, studies on other ACE inhibitors provide insight into the expected effects.

Illustrative Quantitative Data for ACE Inhibitor Effects

The following table presents data from studies on other ACE inhibitors, demonstrating their anti-proliferative effects on cardiac fibroblasts. This data serves as a proxy for the anticipated effects of perindoprilat.

| ACE Inhibitor | Cell Type | Stimulus | Inhibitor Concentration | Observed Effect | Assay Method | Reference |

| Enalaprilat | Neonatal Rat Cardiac Fibroblasts | IGF-I (10⁻⁷ M) | 10⁻⁷ M | 31 ± 2% inhibition of proliferation | BrdU Incorporation | |

| Moexiprilat | Neonatal Rat Cardiac Fibroblasts | IGF-I (10⁻⁷ M) | 10⁻⁷ M | 50 ± 2% inhibition of proliferation | BrdU Incorporation | |

| Enalapril | Adult Spontaneously Hypertensive Rat Cardiac Fibroblasts | In vivo NOS inhibition | In vivo treatment | Reduced hyperproliferative phenotype | In vitro cell counting | [2] |

Signaling Pathways

Angiotensin II-Induced Cardiac Fibroblast Proliferation Signaling Pathway

Angiotensin II binding to the AT1 receptor on cardiac fibroblasts activates multiple downstream signaling pathways that converge to promote proliferation. This includes the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the generation of reactive oxygen species (ROS). These pathways ultimately lead to the expression of genes involved in cell cycle progression.

Caption: Angiotensin II signaling cascade leading to cardiac fibroblast proliferation.

Perindopril's Inhibitory Effect on the Proliferation Pathway

Perindopril, through its active metabolite perindoprilat, inhibits ACE, thereby preventing the formation of Angiotensin II. This upstream inhibition blocks the entire downstream signaling cascade that leads to cardiac fibroblast proliferation. Additionally, ACE inhibitors can increase levels of bradykinin (B550075) and N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which have anti-proliferative effects, in part by downregulating the pro-fibrotic transforming growth factor-beta (TGF-β) pathway.

References

- 1. Angiotensin II induces cardiovascular hypertrophy in perindopril-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of Perindopril Arginine's Active Metabolite Binding to Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of perindoprilat (B1679611), the active metabolite of perindopril (B612348) arginine, to the angiotensin-converting enzyme (ACE). This document details the underlying biological pathways, experimental and computational protocols, quantitative binding data, and visual representations of the key interactions and workflows.

Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease within this system, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][4] Elevated levels of angiotensin II can lead to hypertension and other cardiovascular diseases.

Perindopril arginine is a prodrug that is metabolized in the liver to its active form, perindoprilat.[5][6] Perindoprilat is a potent inhibitor of ACE, preventing the formation of angiotensin II and thereby promoting vasodilation and a reduction in blood pressure.[6][7] In silico modeling plays a crucial role in understanding the precise molecular interactions between perindoprilat and the ACE active site, guiding the development of more effective antihypertensive therapies.

Quantitative Binding Data

The binding affinity of perindoprilat to ACE has been determined through various experimental techniques, providing a quantitative measure of its inhibitory potency. This data is essential for validating the accuracy of in silico models.

| Parameter | Value | Species/Matrix | Method |

| Association Constant (K_a) | 2.8 x 10⁹ M⁻¹ | Human Serum | Equilibrium Dialysis[5][8] |

| Dissociation Constant (K_d) | ~0.36 nM (calculated from K_a) | Human Serum | Equilibrium Dialysis |

| IC₅₀ | ~2.9 nM | Human Serum (Severe Renal Failure) | Not Specified[9] |

| IC₅₀ | ~4.7 nM | Human Serum (Moderate Renal Failure) | Not Specified[9] |

Signaling Pathway and Mechanism of Action

Perindoprilat exerts its therapeutic effect by directly interfering with the RAAS pathway. By inhibiting ACE, perindoprilat blocks the conversion of angiotensin I to angiotensin II, leading to a cascade of downstream effects that lower blood pressure.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. LigParGen Server [zarbi.chem.yale.edu]

- 3. Protein-Ligand Complex [mdtutorials.com]

- 4. youtube.com [youtube.com]

- 5. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease. | BioGRID [thebiogrid.org]

- 8. 美国GlpBio - Perindoprilat | Cas# 95153-31-4 [glpbio.cn]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of Perindopril Arginine Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril (B612348), a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3][4] Initially formulated as a tert-butylamine (B42293) salt, challenges with stability in varying environmental conditions prompted the development of a more robust alternative.[5][6][7] This technical guide provides an in-depth exploration of the discovery and synthesis of perindopril arginine, a salt form with enhanced physicochemical properties. It details the experimental protocols for its synthesis, presents comparative quantitative data, and illustrates the synthetic workflow and its mechanism of action through signaling pathway diagrams.

Introduction: The Rationale for a New Salt

The therapeutic efficacy of perindopril is well-established; however, the tert-butylamine salt exhibited limited stability, particularly under conditions of high heat and humidity.[5][6][7][8] This posed challenges for storage, transportation, and shelf-life, especially in diverse global climates. The quest for a more stable salt form led to the investigation of various alternatives, with the L-arginine (B1665763) salt emerging as a superior candidate.[9] The arginine salt of perindopril demonstrated significantly improved stability, extending the product's shelf life and ensuring consistent potency.[5][6][7] European Patent EP 1 354 873 first described the arginine salt of perindopril.[10][11] Subsequent research has focused on defining specific crystalline forms, such as the alpha and beta forms, to ensure consistent manufacturing and bioavailability.[10][11][12]

Physicochemical Properties and Stability

The primary advantage of the arginine salt is its enhanced stability. Studies have shown that this compound is 50% more stable than perindopril tert-butylamine, leading to an increased shelf life from two to three years.[5][6][7] This improved stability allows for less stringent packaging and storage requirements.

| Property | Perindopril Tert-Butylamine | This compound | Source(s) |

| Stability | Less stable under high temperature and humidity | 50% more stable | [5][6][7] |

| Shelf Life | 2 years | 3 years | [5][6][7] |

| Dosage Equivalence | 4-8 mg | 5-10 mg | [5][7][13][14] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of perindopril with L-arginine in a suitable solvent system. Various methods have been patented, often starting from a pre-existing salt of perindopril, such as the tert-butylamine salt, or from perindopril free acid.

General Synthesis Workflow

The general process involves the dissolution of the perindopril starting material and L-arginine, followed by reaction, crystallization, and isolation of the final product. The choice of solvents and reaction conditions is critical for achieving high yield and purity, as well as for obtaining the desired crystalline form.

Detailed Experimental Protocols

The following protocols are derived from patent literature and represent common methods for the synthesis of this compound.

Protocol 1: Synthesis from Perindopril Tert-Butylamine Salt [15]

-

Materials:

-

Perindopril tert-butylamine: 70.0 g

-

L-arginine: 26.2 g (0.95 eq)

-

Purified water: 210 g

-

Dimethyl sulfoxide (B87167) (DMSO): 770 g

-

Ethyl acetate: 273 g

-

-

Procedure:

-

Add perindopril tert-butylamine, L-arginine, and purified water to a 2L reaction flask.

-

Stir the mixture until the reaction solution becomes clear.

-

Add dimethyl sulfoxide to the solution.

-

Heat the mixture to 40-50°C and maintain under negative pressure (<-0.07 Mpa) for one hour.

-

After the reaction, add ethyl acetate.

-

Cool the solution to 5-25°C to induce crystallization and maintain for 4 hours.

-

Filter the resulting solid by suction.

-

Rinse the solid with ethyl acetate.

-

Dry the solid under vacuum for 4 hours.

-

-

Yield: 82.3%

-

Purity: 99.96%

Protocol 2: Synthesis from Perindopril Isopropylamine Salt [15]

-

Materials:

-

Perindopril isopropylamine: 100 g

-

L-arginine: 39.4 g (1 eq)

-

Purified water: 220 g

-

Dimethyl sulfoxide (DMSO): 660 g

-

Methyl tert-butyl ether

-

-

Procedure:

-

Add perindopril isopropylamine, L-arginine, and purified water to a 5L reaction flask.

-

Stir until the reaction solution is clear.

-

Add dimethyl sulfoxide.

-

Heat to 40-50°C and maintain under negative pressure (<-0.07 Mpa) for one hour.

-

Add methyl tert-butyl ether after the reaction.

-

Cool to 0-10°C for 6 hours to facilitate crystallization.

-

Filter the solid and wash twice with methyl tert-butyl ether.

-

Dry the final product under vacuum for 6 hours.

-

-

Yield: 87.5%

-

Purity: 99.94%

Protocol 3: Synthesis of Delta Crystalline Form [16][17]

-

Materials:

-

Perindopril: 12.5 g (1 eq)

-

L-Arginine: 5.32 g (0.9 eq)

-

Acetonitrile (B52724): 20 g

-

Dimethyl sulfoxide (DMSO): 61 g

-

-

Procedure:

-

Suspend perindopril and L-arginine in a mixture of acetonitrile and DMSO.

-

Heat the reaction mixture overnight at 50°C.

-

Separate the product by filtration.

-

Wash and dry the filter cake.

-

-

Yield: 79%

-

Purity (HPLC): >99.0%

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[3][4] Perindoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][18][2][3] The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][18][2] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1][2]

Conclusion

The development of this compound represents a significant advancement in the formulation of this vital ACE inhibitor. Its superior stability addresses the shortcomings of the tert-butylamine salt, ensuring a more reliable and globally distributable product. The synthesis of this compound can be achieved through robust and high-yielding processes, as detailed in the provided protocols. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and mechanism of action of this compound is crucial for the continued innovation and optimization of cardiovascular therapies.

References

- 1. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. redorbit.com [redorbit.com]

- 6. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. US6696481B2 - Salt of perindopril and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 10. EP2016051B1 - Beta-crystalline form of this compound salt, process for its preparation, and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 11. US7846961B2 - α crystalline form of the arginine salt of perindopril, a process for its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 12. α crystalline form of the arginine salt of perindopril, a process for its preparation and pharmaceutical compositions containing it - Patent US-7846961-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. This compound: a new ACE inhibitor salt increases therapeutic potential | Karpov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 15. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN103193863B - The preparation method of the L arginine salt of perindopril - Google Patents [patents.google.com]

- 17. KR101502946B1 - Process for the preparation of the l-arginine salt of perindopril - Google Patents [patents.google.com]

- 18. What is Perindopril Erbumine used for? [synapse.patsnap.com]

A Technical Guide to Early-Stage Screening for Novel ACE Inhibitors with Perindopril Arginine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key enzyme within this system, the Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] The inhibition of ACE is a cornerstone of modern therapy for hypertension, heart failure, and other cardiovascular diseases. Consequently, the discovery of novel ACE inhibitors remains a significant objective in cardiovascular drug development.

This technical guide provides an in-depth overview of the essential early-stage screening assays used to identify and characterize new ACE inhibitors. It establishes Perindopril arginine, a long-acting and highly effective ACE inhibitor, as the reference standard for these evaluations. Perindopril is a prodrug that is metabolized in vivo to its active form, perindoprilat, which is a potent, competitive inhibitor of ACE.[4][5] This document details the requisite experimental protocols, presents comparative quantitative data, and visualizes key pathways and workflows to support researchers in this field.

The Renin-Angiotensin System (RAS) and ACE Inhibition

The classical RAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. ACE then cleaves a dipeptide from angiotensin I to produce angiotensin II, the primary active component of the system.[1][6] Angiotensin II exerts its effects by binding to the Angiotensin II Type 1 Receptor (AT1-R), leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which elevate blood pressure.[2] ACE inhibitors, such as perindoprilat, block this cascade, leading to vasodilation and a reduction in blood pressure.[2]

Quantitative Data for Reference ACE Inhibitors